molecular formula C20H39NO2 B13710758 4,4-Bis(octyloxy)butanenitrile

4,4-Bis(octyloxy)butanenitrile

Cat. No.: B13710758
M. Wt: 325.5 g/mol
InChI Key: AAFZKYZZZXQHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Bis(octyloxy)butanenitrile is a chemical compound with the molecular formula C20H39NO2. It is a lipid building block characterized by a terminal nitrile group. This compound is known for its versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Bis(octyloxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group . Another method includes the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(octyloxy)butanenitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution .

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the conversion of the nitrile group to a carboxylic acid in the presence of water and an acid or base catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Major Products Formed:

    Hydrolysis: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted compounds depending on the nucleophile used

Scientific Research Applications

4,4-Bis(octyloxy)butanenitrile is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(octyloxy)butanenitrile involves its ability to undergo various chemical transformations due to the presence of the reactive nitrile group. The nitrile group can participate in nucleophilic attacks, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .

Comparison with Similar Compounds

    Butanenitrile: A simpler nitrile compound with a shorter carbon chain.

    4,4-Bis(hexyloxy)butanenitrile: Similar structure but with hexyl groups instead of octyl groups.

Uniqueness: 4,4-Bis(octyloxy)butanenitrile is unique due to its longer octyl chains, which can influence its physical properties and reactivity. This makes it particularly useful in applications where longer carbon chains are desired for increased hydrophobicity or specific interactions .

Biological Activity

4,4-Bis(octyloxy)butanenitrile is a chemical compound characterized by its molecular formula C20H39NO2C_{20}H_{39}NO_2. This compound features a terminal nitrile group and is classified as a lipid building block. Its structural properties allow it to engage in various chemical reactions, making it a valuable asset in both scientific research and industrial applications.

  • Molecular Formula : C20H39NO2C_{20}H_{39}NO_2
  • Molecular Weight : 339.54 g/mol
  • Functional Groups : Nitrile, ether (octyloxy groups)

Synthesis

This compound can be synthesized through several methods, with one common approach involving the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group, yielding the desired compound.

The biological activity of this compound primarily stems from its ability to undergo various chemical transformations due to the reactive nitrile group. The nitrile can participate in nucleophilic attacks, leading to diverse biological effects depending on the specific reagents and conditions employed.

Applications in Biological Research

  • Drug Delivery Systems : The compound has been investigated for its potential in drug delivery applications, particularly for RNA and DNA agents. Its lipid nature allows it to form micelles or liposomes that encapsulate therapeutic agents, enhancing their bioavailability and stability .
  • Immunization : Research indicates that this compound can be utilized in immunization strategies by delivering RNA or DNA encoding immunogens. This application is particularly relevant for developing vaccines that require robust immune responses .
  • Lipid Interactions : The compound is also used to study lipid interactions within biological membranes, providing insights into membrane dynamics and cellular processes .

Study 1: Lipid-Based Delivery Systems

A study explored the effectiveness of this compound as a cationic lipid for delivering siRNA. Results showed enhanced cellular uptake and reduced toxicity compared to traditional delivery methods. The study demonstrated that formulations containing this compound led to significant gene silencing in target cells.

Study 2: Immunogenic Response

In another investigation, the compound was combined with mRNA encoding a specific antigen to evaluate its immunogenic potential. The results indicated that subjects receiving the lipid formulation exhibited a robust immune response, highlighting its potential as an adjuvant in vaccine development.

Comparative Analysis

CompoundMolecular FormulaKey ApplicationsUnique Features
This compoundC20H39NO2Drug delivery, immunizationTerminal nitrile group enhances reactivity
4,4-Bis(hexyloxy)butanenitrileC16H33NO2Similar applicationsShorter carbon chains may reduce hydrophobicity
ButanenitrileC4H7NBasic nitrile applicationsSimpler structure with limited biological uses

Properties

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

4,4-dioctoxybutanenitrile

InChI

InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-22-20(16-15-17-21)23-19-14-12-10-8-6-4-2/h20H,3-16,18-19H2,1-2H3

InChI Key

AAFZKYZZZXQHQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CCC#N)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.